molecular formula C16H15N3O2S B8195906 YAP activator PY-60 CAS No. 2765218-56-0

YAP activator PY-60

Cat. No. B8195906
CAS RN: 2765218-56-0
M. Wt: 313.4 g/mol
InChI Key: UFASECSYKSMYET-UHFFFAOYSA-N
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Description

YAP activator PY-60 is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality YAP activator PY-60 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about YAP activator PY-60 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pancreatic Cancer Therapy : Active YAP, which PY-60 activates, promotes pancreatic cancer cell migration, invasion, and tumorigenesis. This suggests PY-60's potential as a therapeutic target for invasive pancreatic cancer (Yang et al., 2015).

  • Uveal Melanoma Treatment : PY-60 is considered a therapeutic target in uveal melanoma, a GNAQ/GNA11-initiated human malignancy (Feng et al., 2014).

  • Epidermal Keratinocyte Expansion : PY-60 can promote YAP-dependent expansion of epidermal keratinocytes in mice, particularly after topical drug administration (Shalhout et al., 2021).

  • Colon Cancer Proliferation : PY-60 is used in targeting YAP expression in colon cancer therapy. It is notable that YAP outputs are dispensable for normal intestine development and homeostasis (Avruch, Zhou, & Bardeesy, 2012).

  • DNA Damage Response : YAP, activated by PY-60, is a key determinant of p73 gene targeting in response to DNA damage, enhancing p73-dependent apoptosis (Strano et al., 2005).

  • Cardiomyocyte Proliferation and Survival : PY-60 promotes cardiomyocyte proliferation and survival by activating the phosphoinositol-3-kinase-AKT pathway (Lin et al., 2015).

  • Nephron Induction in Kidney Development : YAP, influenced by PY-60, is essential for nephron induction and morphogenesis during mouse kidney development (Reginensi et al., 2013).

  • Oncogenic Function in Cancer : PY-60's activation of YAP can play a role in cancer cell proliferation, therapy resistance, and metastasis, with applications in targeting cancer treatment strategies (Warren, Xiao, & Lamar, 2018).

  • Organ Regeneration : Activation of YAP/TAZ by PY-60 can promote regeneration in organs with compromised regenerative capacity, such as the adult heart and liver (Moya & Halder, 2018).

  • Mechanotransduction : YAP/TAZ, activated by PY-60, play a role in mechanotransduction, controlling cell behavior including growth, differentiation, and cancer progression (Dupont et al., 2011).

properties

IUPAC Name

5-phenyl-N-[3-(1,3-thiazol-2-yl)propyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-16(18-8-4-7-15-17-9-10-22-15)13-11-14(21-19-13)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFASECSYKSMYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenyl-N-[3-(1,3-thiazol-2-yl)propyl]-1,2-oxazole-3-carboxamide

CAS RN

2765218-56-0
Record name PY-60
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV956D8WK8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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